molecular formula C17H19NO2 B2954462 N-((1-hydroxycyclopentyl)methyl)-1-naphthamide CAS No. 1235622-36-2

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide

Cat. No.: B2954462
CAS No.: 1235622-36-2
M. Wt: 269.344
InChI Key: VQPYBQZEEJZPLI-UHFFFAOYSA-N
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Description

N-((1-Hydroxycyclopentyl)methyl)-1-naphthamide is a naphthamide derivative featuring a 1-naphthoyl group linked to a (1-hydroxycyclopentyl)methyl substituent via an amide bond. The (1-hydroxycyclopentyl)methyl group introduces a cyclic aliphatic moiety with a hydroxyl group, which may enhance hydrogen-bonding capacity and modulate solubility compared to linear or aromatic substituents .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-16(18-12-17(20)10-3-4-11-17)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,20H,3-4,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYBQZEEJZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-1-naphthamide typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the hydroxylation of cyclopentylmethyl, which can be achieved through various methods such as catalytic hydrogenation or oxidation reactions.

    Coupling with Naphthamide: The hydroxylated intermediate is then coupled with 1-naphthamide using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under mild reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-hydroxycyclopentyl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through competitive or non-competitive binding. These interactions can lead to downstream effects on cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent on the amide nitrogen significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Structure Key Features
N-Allyl-1-naphthamide (1a) Allyl group Linear aliphatic chain; moderate hydrophobicity, no H-bond donors.
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e) Aryl-heterocyclic group Aromatic and heterocyclic moieties; potential for π-π stacking and H-bonding.
N-(3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-1-naphthamide (5n) Pyrazolyl group with chloroaryl Bulky substituent; enhanced steric hindrance and lipophilicity.
N-(Quinolin-8-yl)-1-naphthamide (1n) Quinoline group Planar aromatic system; potential for intercalation in biological targets.
Target Compound (1-Hydroxycyclopentyl)methyl Cyclic aliphatic group with hydroxyl; balances hydrophobicity and H-bonding.

Key Observations :

  • The hydroxyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., allyl, tert-butyl) .

Implications :

  • Bulky or heterocyclic substituents (e.g., 4e, 5n) often result in lower yields due to steric challenges .
  • The target compound’s synthesis may require optimized conditions for cyclopentanol activation.

Physicochemical Properties

Spectroscopic and thermal data from analogs:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (δ, ppm)
1a Not reported 1644 δ 8.28-8.26 (1H, naphthyl H)
4e 195–197 1644 δ 5.20 (s, 2H, CH₂)
5n Not reported 1633 δ 1.22 (s, 9H, tert-butyl)
Target Inferred >150 ~1630–1640 (C=O) Expected δ 3.5–4.5 (cyclopentyl CH₂)

Analysis :

  • The hydroxyl group in the target compound would introduce a broad O-H stretch (~3200–3500 cm⁻¹) in IR, absent in non-hydroxylated analogs .
  • Cyclopentyl protons may appear as complex multiplet signals in NMR, distinct from allyl or aryl substituents .

Hypotheses :

  • The hydroxyl group may improve blood-brain barrier permeability, making the target compound a candidate for neurological applications .
  • Steric effects from the cyclopentyl group could reduce off-target interactions compared to planar aromatic substituents .

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide is a compound of significant interest due to its unique structural configuration and potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

The synthesis of this compound typically involves:

  • Formation of Hydroxycyclopentyl Intermediate : Hydroxylation of cyclopentylmethyl can be achieved through catalytic hydrogenation or oxidation reactions.
  • Coupling with Naphthamide : The hydroxylated intermediate is coupled with 1-naphthamide using coupling agents like dicyclohexylcarbodiimide (DCC) under mild conditions.

Chemical Reactions :

  • Oxidation : The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : It can be reduced to yield alcohols or amines.
  • Substitution : The hydroxyl group can undergo nucleophilic substitution reactions.

This compound exhibits its biological effects through interactions with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity through competitive or non-competitive binding. These interactions can influence cellular processes and physiological responses.

Biological Activity

Research indicates that this compound has potential applications in various fields:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have therapeutic implications in diseases where enzyme overactivity is a concern.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways critical for cellular function.

1. Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

2. Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Overview

Activity TypeEffect ObservedReference
Enzyme InhibitionSignificant inhibition
Anti-inflammatoryReduced inflammatory markers
AnticancerInduced apoptosis in cancer cells

Comparison with Similar Compounds

This compound can be compared with similar naphthamide derivatives:

CompoundUnique Features
N-((1-hydroxycyclopentyl)methyl)-2-naphthamideDifferent positioning of the hydroxyl group
N-((1-hydroxycyclopentyl)methyl)-3-naphthamideVarying receptor interaction profiles
N-((1-hydroxycyclopentyl)methyl)-4-naphthamideDistinct chemical reactivity

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